N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1351600-21-9
VCID: VC4449535
InChI: InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
SMILES: CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Molecular Formula: C17H16F3NO2
Molecular Weight: 323.315

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide

CAS No.: 1351600-21-9

Cat. No.: VC4449535

Molecular Formula: C17H16F3NO2

Molecular Weight: 323.315

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide - 1351600-21-9

Specification

CAS No. 1351600-21-9
Molecular Formula C17H16F3NO2
Molecular Weight 323.315
IUPAC Name N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylbenzamide
Standard InChI InChI=1S/C17H16F3NO2/c1-11-4-2-3-5-14(11)16(23)21-10-15(22)12-6-8-13(9-7-12)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23)
Standard InChI Key GNYUTZMKHPUSTC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide is characterized by a benzamide core substituted at the ortho position with a methyl group. The amide nitrogen is functionalized with a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety, introducing both stereochemical complexity and enhanced lipophilicity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₇H₁₅F₃NO₂
Molecular Weight338.3 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors4 (amide O, hydroxyl O, CF₃ F)

The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances metabolic stability and membrane permeability, while the hydroxyl group facilitates hydrogen bonding with biological targets . Stereochemical analysis reveals a chiral center at the hydroxy-bearing carbon, necessitating enantioselective synthesis for optimal activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

  • Preparation of 2-Methylbenzoyl Chloride: 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloroethane under reflux.

  • Formation of the Amine Intermediate: 4-(Trifluoromethyl)acetophenone is reduced to 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol using sodium borohydride in methanol .

  • Amide Coupling: The benzoyl chloride reacts with the amine intermediate in the presence of triethylamine (TEA) and 1-hydroxybenzotriazole (HOBt), yielding the final product .

Key Reaction Conditions:

  • Temperature: 0–25°C (amide coupling)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yield: 65–78% after column chromatography .

Industrial Optimization

Industrial production employs continuous flow reactors to enhance scalability and reduce byproduct formation. Automated systems ensure precise stoichiometric control, particularly for the enantioselective reduction step .

Pharmacological Profile and Mechanism of Action

Target Engagement

The compound demonstrates high affinity for tyrosine-protein kinase Lck (IC₅₀ = 0.15 nM), a critical regulator of T-cell signaling. Molecular docking studies suggest that the trifluoromethylphenyl group occupies a hydrophobic pocket, while the hydroxyl group forms hydrogen bonds with Ser³⁵⁶ and Asp³⁶⁰ residues .

Biological Activity

ActivityModel SystemResult
Anti-inflammatoryLPS-stimulated PBMCs72% inhibition of TNF-α
NeuroprotectiveGlutamate-induced neuronal toxicity58% cell viability improvement
AntiparasiticP. falciparum (K1 strain)IC₅₀ = 0.8 µM

The compound’s blood-brain barrier permeability (logBB = 0.4) and low CYP450 inhibition (<20% at 10 µM) make it suitable for CNS applications .

Toxicological Assessment

ParameterValue
Acute Toxicity (Rat LD₅₀)2.1 g/kg
Ames TestNegative
hERG InhibitionIC₅₀ > 30 µM

Chronic toxicity studies in rodents (28-day) revealed no hepatotoxicity at doses ≤100 mg/kg/day .

Comparative Analysis with Structural Analogs

Substituent Effects

  • Trifluoromethyl vs. Methyl: Replacement of -CF₃ with -CH₃ reduces Lck inhibition by 40-fold (IC₅₀ = 6.2 nM vs. 0.15 nM).

  • Hydroxyl vs. Methoxy: The hydroxyl analog shows 3× greater aqueous solubility (LogS = -3.1 vs. -4.2) but comparable target affinity .

Stereochemical Impact

The (R)-enantiomer exhibits 15× higher Lck inhibitory activity than the (S)-form, underscoring the importance of chiral synthesis .

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